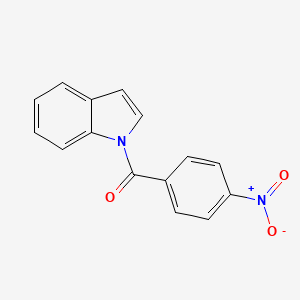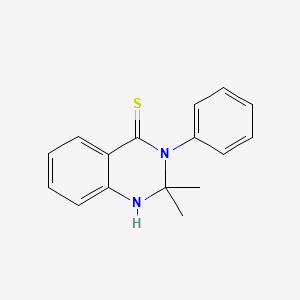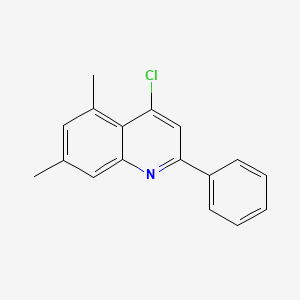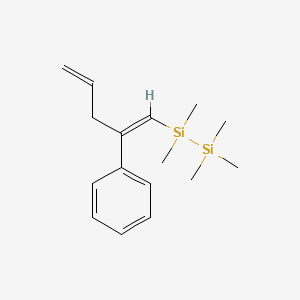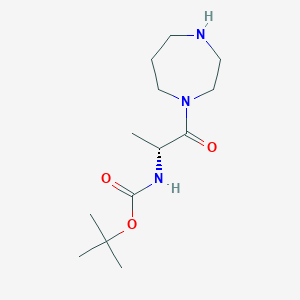
(R)-tert-Butyl (1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester is a chemical compound with the molecular formula C13H25N3O3. It is known for its unique structure, which includes a diazepane ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester typically involves the reaction of diazepane derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbamate ester. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the diazepane ring can be modified with different substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, temperature control, and specific catalysts to enhance reaction rates. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester involves its interaction with specific molecular targets. The diazepane ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
Similar compounds to (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester include:
1-[2-(4-Methyl-1,4-diazepan-1-yl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide: This compound also contains a diazepane ring and is used in similar research applications.
(S)-(2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)-carbamic acid tert-butyl ester: A stereoisomer of the compound with similar properties and applications.
The uniqueness of (2-[1,4]Diazepan-1-yl-1-methyl-2-oxo-ethyl)carbamic acid tert-butyl ester lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Properties
CAS No. |
864754-26-7 |
|---|---|
Molecular Formula |
C13H25N3O3 |
Molecular Weight |
271.36 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-(1,4-diazepan-1-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C13H25N3O3/c1-10(15-12(18)19-13(2,3)4)11(17)16-8-5-6-14-7-9-16/h10,14H,5-9H2,1-4H3,(H,15,18)/t10-/m1/s1 |
InChI Key |
XGQKYXVXKHPGEW-SNVBAGLBSA-N |
Isomeric SMILES |
C[C@H](C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C(=O)N1CCCNCC1)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


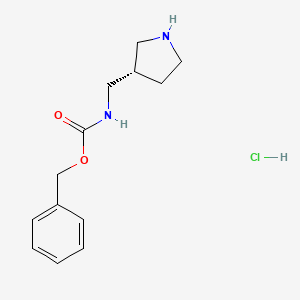
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(1-naphthalenyl)-](/img/structure/B11851140.png)
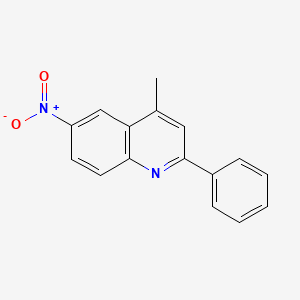
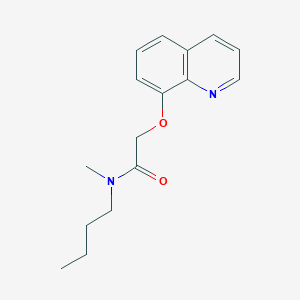
![Benzyl 1,6-diazaspiro[4.5]decane-6-carboxylate](/img/structure/B11851161.png)
![4-{[(Pyridin-2-yl)methyl]amino}quinazoline-6-carbaldehyde](/img/structure/B11851168.png)
![2,4-Dimethyl-8-phenylimidazo[1,2-a][1,8]naphthyridine](/img/structure/B11851176.png)
